Cy5-PEG3-Azide

Beschreibung

Contextualization within Fluorescent Probes and Bio-conjugation Reagents

Fluorescent probes are indispensable tools in chemical biology, enabling the visualization and study of biological processes with high sensitivity. nih.govbroadpharm.com Cyanine dyes, such as Cy5, are a popular class of synthetic fluorophores known for their brightness and spectral properties, particularly in the far-red to near-infrared (NIR) region, where biological autofluorescence is minimal. creative-diagnostics.comwikipedia.org This characteristic makes Cy5-based probes suitable for in vivo imaging and other applications requiring low background interference. creative-diagnostics.comwikipedia.orgnih.gov

Bio-conjugation reagents are molecules designed to chemically link different biomolecules or synthetic compounds. axispharm.com These reagents often feature reactive functional groups that can selectively couple with specific sites on target molecules. The integration of fluorescent dyes with reactive groups allows for the creation of labeled biomolecules, facilitating their detection and analysis.

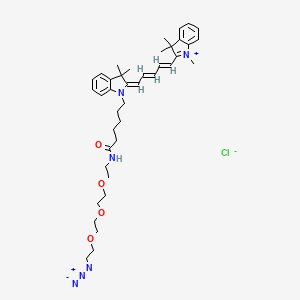

Cy5-PEG3-Azide combines the fluorescent properties of Cy5 with the reactive capabilities of an azide group, linked by a PEG3 spacer. musechem.commedchemexpress.com This design positions it as a versatile tool within both the fluorescent probe and bio-conjugation reagent landscapes. The Cy5 component provides the detectable signal, while the azide group serves as a handle for selective chemical reactions, particularly click chemistry. musechem.commedchemexpress.comsigmaaldrich.com

Rationale for PEGylated Azide-Functionalized Cyanine Dyes in Advanced Research

The incorporation of both a polyethylene glycol (PEG) spacer and an azide functional group into cyanine dyes like Cy5 is driven by several key rationales in advanced chemical biology research.

Firstly, PEGylation, the attachment of PEG chains, enhances the properties of the conjugated molecule. PEG is a water-soluble, non-toxic, and low-immunogenic polymer. broadpharm.com Including a PEG spacer, even a short PEG3 chain, increases the solubility of the often hydrophobic cyanine dye in aqueous solutions, which is crucial for biological applications. creative-diagnostics.comaxispharm.combroadpharm.comscbt.com PEGylation can also reduce non-specific binding, improve biocompatibility, and potentially enhance the stability and circulation time of the labeled molecule in biological systems. nih.govaxispharm.combroadpharm.comscbt.combiochempeg.com

Secondly, the azide functional group is a cornerstone of bioorthogonal chemistry, particularly click chemistry. biochempeg.comadcreviews.cominterchim.frmdpi.com The azide group is relatively inert towards most biological functional groups but reacts efficiently and selectively with specific complementary groups, such as alkynes (in copper-catalyzed azide-alkyne cycloaddition, CuAAC) or strained cyclooctynes (in strain-promoted azide-alkyne cycloaddition, SPAAC). medchemexpress.comsigmaaldrich.combiochempeg.cominterchim.frmdpi.com This bioorthogonal reactivity allows for specific labeling of target molecules within complex biological environments, including live cells and tissues, without interfering with native biochemical processes. interchim.frmdpi.comrsc.org The azide handle provides a convenient and robust method for conjugating the Cy5 fluorophore to a wide range of biomolecules or synthetic constructs that have been modified with the complementary alkyne or cyclooctyne group. medchemexpress.comsigmaaldrich.combiochempeg.comaatbio.comnih.gov

The combination of the Cy5 fluorophore for sensitive detection, the PEG3 spacer for improved solubility and reduced non-specific interactions, and the azide group for specific bio-conjugation via click chemistry makes this compound a powerful and versatile tool for precise labeling and imaging in contemporary scientific inquiry. musechem.commedchemexpress.comaatbio.com

Scope and Significance of this compound in Contemporary Scientific Inquiry

This compound holds significant scope and importance across various areas of contemporary scientific inquiry, particularly within chemical biology, molecular biology, and materials science.

Its primary significance lies in enabling highly specific and efficient fluorescent labeling of biomolecules. Through click chemistry reactions with alkyne- or cyclooctyne-modified molecules, researchers can precisely attach the Cy5 fluorophore to proteins, peptides, nucleic acids, lipids, and other biological entities. sigmaaldrich.comaatbio.comnih.govaxispharm.com This site-specific labeling minimizes disruption to the native function of the biomolecule and allows for accurate tracking and visualization.

The compound's application extends to various advanced research techniques. It is utilized in fluorescence imaging, including cellular imaging and potentially in vivo imaging, benefiting from the Cy5 dye's far-red emission properties that reduce background autofluorescence. musechem.comcreative-diagnostics.comwikipedia.orgnih.gov this compound is also valuable in protein labeling studies, microarray analysis, and flow cytometry. creative-diagnostics.comaatbio.comaxispharm.comaxispharm.com Its use in creating targeted fluorescent probes is crucial for studying molecular interactions and cellular processes. musechem.com

Furthermore, this compound serves as a building block in the synthesis of more complex molecular architectures. For instance, it has been described as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting its utility beyond simple labeling in the development of novel therapeutic or research tools. medchemexpress.comglpbio.cominsightbio.commybiosource.com The ability to create well-defined conjugates with enhanced solubility and reduced immunogenicity through the PEGylated azide handle is particularly significant in the development of targeted drug delivery systems and bioconjugates with improved pharmacokinetic properties. axispharm.combroadpharm.combiochempeg.comadcreviews.com

In essence, this compound's combination of a bright, far-red fluorophore, a solubility-enhancing PEG linker, and a bioorthogonal azide group makes it an invaluable reagent for precise biomolecule labeling, advanced imaging techniques, and the construction of novel functional molecules in modern chemical biology research. musechem.commedchemexpress.comaatbio.com

Eigenschaften

Molekularformel |

C40H55ClN6O4 |

|---|---|

Molekulargewicht |

719.37 |

IUPAC-Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |

InChI |

InChI=1S/C40H54N6O4.ClH/c1-39(2)32-16-11-13-18-34(32)45(5)36(39)20-8-6-9-21-37-40(3,4)33-17-12-14-19-35(33)46(37)25-15-7-10-22-38(47)42-23-26-48-28-30-50-31-29-49-27-24-43-44-41;/h6,8-9,11-14,16-21H,7,10,15,22-31H2,1-5H3;1H |

InChI-Schlüssel |

IPFARVGHBHWPPX-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>96% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO, DMF, DCM |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cy5-PEG3-azide |

Herkunft des Produkts |

United States |

Applications in Molecular and Cellular Research Imaging

Fluorescence Microscopy Techniques Utilizing Cy5-PEG3-Azide

Fluorescence microscopy is a primary area where this compound finds extensive use, allowing researchers to visualize biological objects and processes with high sensitivity axispharm.comaxispharm.comlumiprobe.com. The compound's spectral properties in the far-red region are advantageous as they often result in lower background autofluorescence from biological samples compared to dyes emitting at shorter wavelengths.

Cy5-azide and related azide-functionalized dyes, including those with PEG spacers, are commonly employed in confocal and wide-field microscopy for investigating subcellular localization. Confocal microscopy, in particular, benefits from the ability of this compound to be targeted to specific cellular components via click chemistry. Studies have used Cy5-azide in confocal microscopy to visualize labeled entities within cells, observing their distribution throughout the cytoplasm rsc.org. Another application involved using confocal laser scanning microscopy to show strong Cy5 fluorescence intensity in cancer cells that had been metabolically labeled with azido groups and subsequently reacted with a DBCO-Cy5 conjugate nih.gov. This approach allows for the visualization of the distribution of the metabolically incorporated azido sugars within the cells. Wide-field microscopy has also been used in studies involving related azide dyes, demonstrating the broader applicability of this class of compounds in standard fluorescence imaging techniques rsc.org. The specific labeling capability provided by the azide group, combined with the optical properties of Cy5, makes this compound a useful probe for determining the subcellular localization of target molecules or structures.

Super-resolution microscopy techniques, such as STED, STORM, and PALM, offer spatial resolution beyond the diffraction limit of light, enabling the investigation of cellular structures at the nanoscale researchgate.netacs.org. Accurate quantification and visualization in these techniques require precise and efficient labeling. While this compound itself may not be the sole fluorophore used, its core component, the Cy5 dye, is a common choice for super-resolution imaging, and azide-functionalized dyes are integral to the labeling strategies employed. For instance, ATTO 647N PEG3 azide, which shares spectral properties comparable to Cy5 and includes a PEG3-azide moiety for click chemistry, is explicitly mentioned as suitable for super-resolution microscopy techniques like SIM and STED aatbio.com. This highlights the utility of PEGylated azide dyes in preparing samples for these advanced imaging methods. The azide group allows for site-specific labeling of biomolecules, which is crucial for minimizing linkage errors and achieving high localization accuracy in super-resolution imaging acs.org. Bioorthogonally activated probes, often utilizing click chemistry with azide-containing dyes, are actively being developed and applied in super-resolution microscopy, including STED and STORM rsc.org.

The ability to image live cells and analyze dynamic biological processes is essential for understanding cellular function. This compound and related cell-permeable Cy5-azide derivatives are valuable in this context, particularly when used in conjunction with bioorthogonal click chemistry that is compatible with live-cell conditions. Sulfo-Cyanine5-azide (CY5-N3), a related Cy5-azide compound, is described as cell membrane permeable and suitable for live-cell imaging via click reactions medchemexpress.commedchemexpress.eu. Similarly, NN'-bis-(azide-PEG3)-Cy5 is also mentioned for its use in live-cell imaging myskinrecipes.com. The PEG spacer in this compound contributes to its enhanced biocompatibility, which is beneficial for maintaining cell viability during live-cell experiments aatbio.com. Researchers have utilized DBCO-Cy5 to track azide groups on the cell surface in vitro over time, demonstrating the potential for monitoring dynamic changes in live cells using click chemistry with Cy5-labeled probes nih.gov.

Super-Resolution Microscopy (e.g., STED, STORM, PALM) with this compound Probes

Flow Cytometry and Cell Sorting Applications of this compound

Flow cytometry and cell sorting are powerful techniques for the quantitative analysis and isolation of cell populations based on their characteristics, including the presence and abundance of specific markers. This compound and related Cy5-azide compounds are well-suited for these applications due to the spectral properties of Cy5, which are compatible with the red lasers commonly used in flow cytometers axispharm.comaatbio.comaxispharm.com. Cy5 Azide NHS Ester, for example, is highlighted for its compatibility with 633/647 nm lasers in flow cytometry axispharm.com. ATTO 647N PEG3 azide, spectrally similar to Cy5, is also listed as suitable for flow cytometry (FACS) aatbio.com.

Flow cytometry enables the quantitative analysis of fluorescence signals from individual cells within a population uzh.ch. When cells are labeled with this compound through click chemistry targeting specific cellular components or markers, flow cytometry can be used to quantify the level of labeling in different cell populations. This allows for the assessment of target expression levels or the efficiency of metabolic labeling strategies. For instance, flow cytometry has been used to analyze the surface-expressed azido groups on cells after metabolic glycoengineering and subsequent reaction with a DBCO-Cy5 conjugate nih.govnih.gov. This quantitative analysis can determine the proportion of labeled cells and the intensity of the fluorescence signal per cell, providing insights into the metabolic activity or the presence of specific glycans. Flow cytometry can also be applied to evaluate processes like the generation of azide groups resulting from the phagocytosis of apoptotic cells nih.gov.

Quantitative Analysis of this compound Labeled Cell Populations

High-Throughput Screening and Assay Development with this compound

This compound is a valuable tool in high-throughput screening (HTS) and assay development due to its fluorescent properties and ability to participate in click chemistry. The far-red emission of Cy5 minimizes interference from autofluorescence commonly encountered in biological samples and assay components, improving signal-to-noise ratios in HTS formats thermofisher.com. The click chemistry functionality allows for the specific and covalent labeling of target molecules within complex mixtures, which is crucial for developing robust and specific assays cd-bioparticles.netbroadpharm.comgenetoprotein.commedchemexpress.com.

Microplate-Based Fluorescence Assays for Molecular Detection

Microplate-based fluorescence assays are a cornerstone of HTS, enabling the rapid analysis of numerous samples in parallel. This compound is employed in these assays for the detection of specific molecular interactions or the presence of target molecules. By incorporating an alkyne or cyclooctyne handle onto a molecule of interest, this compound can be conjugated via click chemistry, allowing for its detection and quantification using standard fluorescence microplate readers axispharm.comthermofisher.comgenetoprotein.comaatbio.com.

This approach is particularly useful in assays designed to detect or quantify biomolecules such as proteins, peptides, nucleic acids, and small molecules axispharm.comgenetoprotein.com. For instance, in protein labeling, this compound can be used to fluorescently tag proteins that have been modified with alkyne or cyclooctyne groups, enabling their detection in various assay formats genetoprotein.com. The hydrophilic PEG3 linker helps maintain the solubility of the labeled biomolecule in aqueous assay buffers, which is important for assay performance cd-bioparticles.netbroadpharm.comaatbio.com.

An example of a related application is in fluorescence polarization assays, which are used for screening protein-ligand interactions bmglabtech.com. While the specific compound this compound is not explicitly mentioned in the provided search results in the context of a fluorescence polarization assay example, Cy5-labeled peptides are used as tracers in such assays. The principle involves a small fluorescently labeled ligand that tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein of interest, the complex tumbles slower, leading to increased fluorescence polarization bmglabtech.com. A this compound conjugated peptide could potentially be used as a tracer in a similar assay format, provided the click chemistry conjugation does not interfere with the binding interaction.

Automated Imaging for Molecular Interaction Studies

Automated imaging systems are increasingly used in molecular and cellular research for high-content screening and detailed studies of molecular interactions within cells and tissues. This compound is compatible with automated imaging workflows, particularly when used in conjunction with click chemistry for targeted labeling. axispharm.comthermofisher.comgenetoprotein.comaxispharm.com.

The ability of this compound to participate in bioorthogonal click reactions (reactions that occur within biological systems without interfering with native biochemical processes) allows for the specific labeling of molecules in live or fixed cells, which can then be visualized and analyzed using automated microscopy platforms acs.orgnih.govnih.gov. For example, cells metabolically labeled with an alkyne-modified sugar can be subsequently reacted with this compound via SPAAC, enabling the visualization of newly synthesized glycoconjugates using automated imaging acs.orgnih.gov.

Automated imaging allows for the acquisition of large datasets, and the bright, far-red fluorescence of this compound is advantageous for these applications as it reduces background noise and allows for multiplexing with other fluorophores thermofisher.com. Researchers can use automated imaging to track the localization, dynamics, and interactions of labeled molecules within cellular environments, providing insights into biological processes rsc.orgd-nb.info. The click chemistry handle provides a versatile method for attaching the Cy5 label to a wide range of molecules, facilitating diverse molecular interaction studies amenable to automated imaging analysis genetoprotein.commedchemexpress.comd-nb.info.

Q & A

Q. What are the critical structural and functional considerations when designing experiments using Cy5-PEG3-Azide for biomolecular conjugation?

this compound is a heterobifunctional reagent combining a cyanine dye (Cy5), a triethylene glycol (PEG3) spacer, and an azide group. Key considerations include:

- Solubility : The PEG3 spacer enhances aqueous solubility, but solvent compatibility must align with the target biomolecule (e.g., proteins require phosphate-buffered saline).

- Reactivity : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. Ensure reaction conditions (e.g., pH, temperature) preserve biomolecule integrity .

- Photostability : Cy5 is prone to photobleaching; optimize imaging protocols with antifade reagents or low-light exposure.

Q. How can researchers validate the purity and functional integrity of this compound post-synthesis or commercial procurement?

Use a combination of analytical techniques:

- HPLC-MS : Confirm molecular weight and detect impurities (e.g., incomplete PEGylation or azide oxidation).

- UV-Vis Spectroscopy : Verify Cy5 absorbance peaks (λmax ≈ 649 nm) and calculate labeling efficiency via extinction coefficients (ε ≈ 250,000 M⁻¹cm⁻¹).

- Functional Assays : Test reactivity via model reactions (e.g., CuAAC with a terminal alkyne-modified substrate) and quantify yield via fluorescence or gel electrophoresis .

Q. What methodological steps are essential for optimizing this compound conjugation to proteins or nucleic acids?

Follow a systematic workflow:

- Molar Ratio Titration : Avoid over-labeling, which can impair biomolecular function. Start with a 1:5 (biomolecule:dye) ratio and adjust based on reaction efficiency.

- Quenching and Purification : Use size-exclusion chromatography or dialysis to remove unreacted dye.

- Validation : Confirm conjugation via SDS-PAGE (fluorescent imaging) or MALDI-TOF for mass shifts .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound labeling efficiency across different experimental systems (e.g., live cells vs. fixed tissues)?

Contradictions often arise from microenvironmental factors:

- Live Cells : Redox-active environments may reduce azide groups or Cy5 fluorescence. Include negative controls (e.g., azide-free treatments) and validate with orthogonal probes.

- Fixed Tissues : Crosslinking agents (e.g., paraformaldehyde) may sterically hinder azide accessibility. Optimize fixation duration or use permeabilization agents .

- Quantitative Analysis : Use ratiometric measurements (e.g., Cy5:reference dye ratios) to normalize batch-to-batch variability.

Q. What strategies can mitigate non-specific binding of this compound in complex biological samples?

Non-specific binding is common in lipid-rich or autofluorescent samples. Mitigation approaches include:

- Blocking Agents : Pre-treat samples with BSA (1–5%) or casein to occupy hydrophobic sites.

- PEG Chain Length : If non-specificity persists, consider Cy5-PEGn-Azide variants with longer PEG spacers (n > 3) to reduce hydrophobic interactions.

- Dual-Labeling Controls : Co-stain with a spectrally distinct dye to distinguish true signals from artifacts .

Q. How can researchers design experiments to compare this compound with alternative near-infrared dyes (e.g., Cy7, Alexa Fluor 647) in multiplexed imaging studies?

Use a structured comparative framework:

- Spectral Overlap Analysis : Map emission spectra to avoid crosstalk (e.g., Cy5: 670 nm vs. Cy7: 770 nm).

- Photostability Assays : Quantify signal decay under continuous illumination.

- Biological Compatibility : Assess cytotoxicity or interference with cellular processes (e.g., mitochondrial activity assays).

- Data Normalization : Include internal standards (e.g., housekeeping protein labels) for cross-dye comparisons .

Methodological Best Practices

- Data Reprodubility : Document reaction conditions (e.g., buffer composition, temperature) in supplementary materials. Use standardized protocols from journals like Beilstein Journal of Organic Chemistry for chemical synthesis details .

- Ethical Reporting : Disclose batch numbers, purity certificates, and any modifications to commercial products to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.